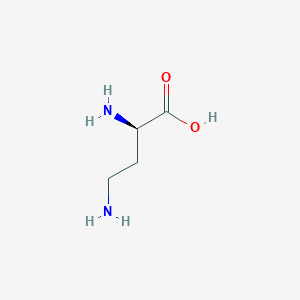

D-2,4-Diaminobutyric acid

Description

Properties

IUPAC Name |

(2R)-2,4-diaminobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O2/c5-2-1-3(6)4(7)8/h3H,1-2,5-6H2,(H,7,8)/t3-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGNSCSPNOLGXSM-GSVOUGTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CN)[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801339989 | |

| Record name | (2R)-2,4-Diaminobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801339989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26908-94-1 | |

| Record name | 2,4-Diaminobutyric acid, D- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026908941 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2R)-2,4-Diaminobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801339989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-DIAMINOBUTYRIC ACID, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08TNR2VVMT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Biological Function of (R)-2,4-Diaminobutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-2,4-Diaminobutanoic acid (DABA), a non-proteinogenic amino acid, exhibits a range of biological activities with potential therapeutic and research applications. This document provides a comprehensive overview of the biological functions of (R)-DABA, focusing on its role as an inhibitor of γ-aminobutyric acid (GABA) transaminase and GABA reuptake, its neurotoxic properties, and its emerging potential as an antitumor agent. This guide includes a compilation of available quantitative data, detailed experimental protocols for key assays, and visual representations of relevant signaling pathways and experimental workflows to support further research and development in this area.

Introduction

(R)-2,4-Diaminobutanoic acid is the (R)-enantiomer of 2,4-diaminobutanoic acid. While its L-isomer is more commonly studied, (R)-DABA possesses distinct biological properties that warrant investigation. Its structural similarity to the neurotransmitter GABA allows it to interact with components of the GABAergic system, leading to modulation of inhibitory neurotransmission. This guide delves into the core biological functions of (R)-DABA, providing a technical resource for researchers in neuroscience, oncology, and drug discovery.

Biological Functions

The primary biological functions of (R)-2,4-diaminobutanoic acid revolve around its interaction with the GABAergic system, its inherent toxicity at higher concentrations, and its effects on cell viability.

Modulation of the GABAergic System

(R)-DABA influences the GABAergic system through two primary mechanisms: inhibition of GABA transaminase (GABA-T) and inhibition of GABA reuptake.

-

GABA Reuptake Inhibition: (R)-DABA also acts as a GABA reuptake inhibitor by targeting GABA transporters (GATs). This action also contributes to elevated synaptic GABA levels[1]. Studies have shown that the S(+)-isomer is a significantly more potent inhibitor of GABA uptake than the R(-)-isomer.

Neurotoxicity

At higher concentrations, both enantiomers of 2,4-diaminobutanoic acid exhibit neurotoxic effects[2][3][4]. The neurotoxicity of the L-isomer has been linked to liver damage and a subsequent increase in ammonia levels in the brain[4][5]. While the specific mechanisms of (R)-DABA-induced neurotoxicity are less clear, it is known to be toxic to zebrafish larvae at micromolar concentrations[6]. One study reported an EC50 of 500 µM for 2,4-DAB (isomer not specified) for induced death in larval zebrafish[6].

Antitumor Activity

Emerging research has highlighted the potential of L-2,4-diaminobutanoic acid as an antitumor agent. It is suggested that its accumulation in cancer cells leads to osmotic lysis. While specific studies on the (R)-isomer are limited, this provides a promising avenue for future investigation.

Quantitative Data

Specific quantitative data for the (R)-isomer of 2,4-diaminobutanoic acid is sparse in the available literature. The following tables summarize the available data for 2,4-diaminobutanoic acid, with specific notations regarding the isomer.

Table 1: Inhibition of GABA Transaminase

| Compound | Enzyme Source | Inhibition Type | Ki | IC50 | Reference |

| L-2,4-Diaminobutanoic acid | Not Specified | Non-linear, non-competitive | Not Reported | > 500 µM | [7] |

Table 2: Inhibition of GABA Reuptake

| Compound | System | Potency Comparison | IC50 | Reference |

| (S)-2,4-Diaminobutanoic acid | Rat brain slices | >20-fold more potent than (R)-isomer | Not Reported for (R)-isomer | |

| (R)-2,4-Diaminobutanoic acid | Rat brain slices | Less potent than (S)-isomer | Not Reported |

Table 3: Neurotoxicity

| Compound | Model System | Effect | EC50 / Concentration | Reference |

| 2,4-Diaminobutanoic acid (isomer not specified) | Larval zebrafish | Induced death | 500 µM | [6] |

| (S)-2,4-Diaminobutanoic acid | Embryonic zebrafish | Cardiotoxicity | 700 µM | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of (R)-2,4-diaminobutanoic acid.

GABA Transaminase (GABA-T) Inhibition Assay

This protocol is adapted from a general spectrophotometric method for measuring GABA-T activity.

Objective: To determine the inhibitory potential of (R)-2,4-diaminobutanoic acid on GABA transaminase activity.

Principle: The activity of GABA-T is measured in a coupled enzyme assay. GABA-T converts GABA and α-ketoglutarate to succinic semialdehyde and glutamate. Succinic semialdehyde is then oxidized by succinic semialdehyde dehydrogenase (SSADH), which reduces NADP+ to NADPH. The rate of NADPH formation is monitored spectrophotometrically at 340 nm. A decrease in the rate of NADPH production in the presence of the test compound indicates inhibition of GABA-T.

Materials:

-

GABA transaminase (from porcine or bacterial source)

-

γ-Aminobutyric acid (GABA)

-

α-Ketoglutarate

-

Succinic semialdehyde dehydrogenase (SSADH)

-

NADP+

-

(R)-2,4-Diaminobutanoic acid

-

Potassium pyrophosphate buffer (pH 8.6)

-

96-well microplate

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of (R)-2,4-diaminobutanoic acid in the appropriate buffer.

-

Prepare a reaction mixture containing potassium pyrophosphate buffer, α-ketoglutarate, SSADH, and NADP+.

-

Prepare a stock solution of GABA.

-

-

Assay Setup:

-

To each well of a 96-well plate, add the reaction mixture.

-

Add varying concentrations of (R)-2,4-diaminobutanoic acid to the test wells.

-

Add vehicle (buffer) to the control wells.

-

-

Pre-incubation:

-

Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.

-

-

Reaction Initiation:

-

Initiate the reaction by adding the GABA solution to all wells.

-

-

Data Acquisition:

-

Immediately place the microplate in the spectrophotometer and measure the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 10-20 minutes.

-

-

Data Analysis:

-

Calculate the rate of NADPH formation (ΔA340/min) for each well.

-

Determine the percentage of GABA-T inhibition for each concentration of (R)-DABA by comparing the reaction rates in the test wells to the control wells.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

To determine the Ki value, perform the assay with varying concentrations of both the substrate (GABA) and the inhibitor. Analyze the data using Michaelis-Menten and Lineweaver-Burk plots[8].

-

[³H]GABA Reuptake Assay

This protocol describes a cell-based assay to measure the inhibition of GABA uptake.

Objective: To quantify the inhibitory effect of (R)-2,4-diaminobutanoic acid on GABA transporters.

Principle: Cells expressing GABA transporters (e.g., HEK293 cells transfected with a specific GAT subtype) are incubated with radiolabeled GABA ([³H]GABA). The amount of radioactivity taken up by the cells is measured. A reduction in [³H]GABA uptake in the presence of a test compound indicates inhibition of the GABA transporter.

Materials:

-

HEK293 cells expressing the target GABA transporter subtype

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Antibiotics (e.g., penicillin/streptomycin)

-

Assay Buffer (e.g., 25 mM HEPES-Tris, pH 7.4, containing NaCl, KCl, CaCl₂, MgSO₄, and glucose)

-

[³H]GABA

-

Unlabeled GABA

-

(R)-2,4-Diaminobutanoic acid

-

Reference inhibitor (e.g., Tiagabine)

-

96-well cell culture plates

-

Scintillation counter and scintillation fluid

-

Lysis buffer (e.g., 0.1 M NaOH)

Procedure:

-

Cell Culture:

-

Culture HEK293 cells expressing the target GAT in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO₂ incubator.

-

Seed the cells into 96-well plates and allow them to adhere overnight.

-

-

Assay Performance:

-

Wash the cells twice with pre-warmed assay buffer.

-

Add assay buffer containing various concentrations of (R)-2,4-diaminobutanoic acid or the reference inhibitor to the test wells.

-

For total uptake, add assay buffer without any inhibitor.

-

For non-specific uptake, add a high concentration of a potent GAT inhibitor.

-

Pre-incubate the cells with the compounds for 10-20 minutes at room temperature.

-

-

Initiation of Uptake:

-

Initiate the uptake by adding assay buffer containing a fixed concentration of [³H]GABA (e.g., 10 nM).

-

Incubate for a predetermined time (e.g., 10-20 minutes) at room temperature.

-

-

Termination and Lysis:

-

Terminate the uptake by rapidly washing the cells three times with ice-cold assay buffer.

-

Lyse the cells by adding lysis buffer.

-

-

Scintillation Counting:

-

Transfer the cell lysates to scintillation vials.

-

Add scintillation fluid to each vial.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

-

Determine the percentage of inhibition for each concentration of (R)-DABA.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

MTT Assay for Cytotoxicity

This protocol outlines a colorimetric assay to assess the cytotoxic effects of (R)-2,4-diaminobutanoic acid.

Objective: To determine the concentration at which (R)-2,4-diaminobutanoic acid reduces the viability of a cell line.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength (typically 570 nm).

Materials:

-

Target cell line (e.g., a neuronal or cancer cell line)

-

Cell culture medium

-

(R)-2,4-Diaminobutanoic acid

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of (R)-2,4-diaminobutanoic acid in cell culture medium.

-

Remove the old medium from the wells and add the medium containing different concentrations of the test compound.

-

Include control wells with medium alone (no cells) and cells with medium containing the vehicle for the compound.

-

-

Incubation:

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

-

-

MTT Addition:

-

Add MTT solution to each well to a final concentration of 0.5 mg/mL.

-

Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized.

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

-

-

Data Analysis:

-

Subtract the absorbance of the medium-only control from all other readings.

-

Express the viability of the treated cells as a percentage of the vehicle-treated control cells.

-

Plot the percentage of cell viability against the logarithm of the compound concentration to determine the EC50 value.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows related to the biological function of (R)-2,4-diaminobutanoic acid.

Caption: GABAergic signaling pathway and points of inhibition by (R)-DABA.

Caption: Workflow for determining GABA transaminase inhibition.

Caption: Comparison of competitive and non-competitive enzyme inhibition models.

Conclusion

(R)-2,4-Diaminobutanoic acid presents a compelling profile as a modulator of the GABAergic system. Its ability to inhibit both GABA transaminase and GABA reuptake suggests its potential for therapeutic applications where an enhancement of GABAergic tone is desired. However, its neurotoxic potential necessitates careful dose-response studies and further investigation into its mechanism of toxicity. The emerging evidence of its antitumor activity opens up new avenues for cancer research. This technical guide provides a foundational resource for researchers to further explore the biological functions of (R)-DABA, with the ultimate goal of translating this knowledge into novel therapeutic strategies. The lack of specific quantitative data for the (R)-isomer highlights a critical gap in the literature that future research should aim to address.

References

- 1. 2,4-Diaminobutyric acid - Wikipedia [en.wikipedia.org]

- 2. Neuro- and hepatic toxicological profile of (S)-2,4-diaminobutanoic acid in embryonic, adolescent and adult zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The 'neurotoxicity' of L-2,4-diaminobutyric acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Structural basis of GABA reuptake inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Cyanotoxin 2,4-DAB Reduces Viability and Causes Behavioral and Molecular Dysfunctions Associated with Neurodegeneration in Larval Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Theoretical and Mechanistic Validation of Global Kinetic Parameters of the Inactivation of GABA Aminotransferase by OV329 and CPP-115 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Natural Occurrence and Sources of D-2,4-Diaminobutyric Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-2,4-Diaminobutyric acid (DAB), a non-proteinogenic amino acid, has garnered significant interest in the scientific community due to its diverse biological activities and its presence in various natural sources. This technical guide provides a comprehensive overview of the natural occurrence of D-DAB, its biosynthetic pathways, and detailed methodologies for its detection and quantification. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields.

Natural Occurrence of this compound

This compound has been identified in a range of organisms, from bacteria to plants and marine microalgae. Its presence is often associated with specific metabolic pathways and cellular structures.

In Bacteria

D-DAB is a known component of the cell wall peptidoglycan in certain species of Actinobacteria. The stereochemistry of DAB within the peptidoglycan can be a chemotaxonomic marker to differentiate between bacterial genera. For instance, in the plant pathogenic bacterium Clavibacter michiganensis, the cell wall peptidoglycan contains both D- and L-isomers of 2,4-diaminobutyric acid in nearly equal proportions[1]. In contrast, species belonging to the genera Agromyces and Rathayibacter almost exclusively contain the L-isomer of DAB in their peptidoglycan[1]. The presence of D-amino acids, including D-DAB, in the peptidoglycan contributes to the structural integrity of the bacterial cell wall and provides resistance against proteolytic enzymes[2][3]. Bacteria have been found to produce a variety of D-amino acids, which can accumulate to millimolar concentrations in the supernatant of stationary phase cultures[4].

In Plants

The occurrence of 2,4-diaminobutyric acid has been well-documented in plants of the Lathyrus genus, commonly known as vetchlings or wild peas[5][6]. While much of the research has focused on the neurotoxic effects of related compounds in these plants, the presence of DAB itself is a notable characteristic. Specific quantitative data for the D-isomer in Lathyrus species remains an area for further investigation.

In Marine Organisms

Certain marine diatoms, which are a major group of algae and among the most common types of phytoplankton, have been identified as producers of 2,4-diaminobutyric acid. The diatom Thalassiosira pseudonana is known to produce DAB, and its production can be influenced by environmental factors[7][8][9]. The accumulation of DAB in these organisms may serve as a defense mechanism[7][8][9]. While the production of DAB by Thalassiosira pseudonana is established, specific intracellular concentrations of the D-isomer under various conditions are not yet fully quantified in the literature.

Quantitative Data on this compound Occurrence

A comprehensive summary of the quantitative data for this compound in various natural sources is presented in the table below. It is important to note that specific quantitative data for D-DAB is still limited in the scientific literature, with many studies reporting on the presence of total DAB (both D and L isomers) or providing semi-quantitative comparisons.

| Organism/Source | Sample Type | Concentration of this compound | Method of Analysis | Reference |

| Clavibacter michiganensis | Cell Wall Peptidoglycan | D- and L-DAB in almost equal proportions | HPLC of amino acid isomers | [1] |

| Agromyces spp. | Cell Wall Peptidoglycan | L-isomer almost exclusively present | HPLC of amino acid isomers | [1] |

| Rathayibacter spp. | Cell Wall Peptidoglycan | L-isomer almost exclusively present | HPLC of amino acid isomers | [1] |

| Vibrio cholerae | Stationary phase culture supernatant | D-amino acids accumulate to millimolar concentrations | General finding for various D-amino acids | [4] |

| Bacillus subtilis | Stationary phase culture supernatant | D-amino acids accumulate to millimolar concentrations | General finding for various D-amino acids | [4] |

Further research is required to obtain more precise quantitative values for D-DAB in a wider range of natural sources.

Biosynthesis of this compound

The biosynthesis of this compound in bacteria involves a multi-step enzymatic pathway that starts from the common amino acid precursor, L-aspartate. The pathway for the formation of L-DAB is a branch of the aspartate metabolic pathway, and the D-isomer is subsequently formed through racemization.

Caption: Biosynthetic pathway of this compound from L-Aspartate.

Experimental Protocols

Accurate detection and quantification of this compound require specific and sensitive analytical methods. The following section provides detailed methodologies for the extraction and analysis of D-DAB from various natural sources.

Extraction of this compound

1. From Bacterial Cell Wall Peptidoglycan:

-

Cell Lysis: Harvest bacterial cells by centrifugation. Resuspend the cell pellet in a suitable buffer and lyse the cells using mechanical disruption (e.g., bead beating, sonication) or enzymatic digestion (e.g., lysozyme).

-

Peptidoglycan Isolation: Treat the cell lysate with detergents (e.g., SDS) and proteases (e.g., trypsin, pronase) to remove cytoplasmic proteins and membrane components. The insoluble peptidoglycan sacculi are then collected by ultracentrifugation.

-

Acid Hydrolysis: Hydrolyze the purified peptidoglycan with 6 M HCl at 100-110°C for 16-24 hours in a sealed, evacuated tube to release the constituent amino acids.

-

Sample Cleanup: Remove the acid from the hydrolysate by evaporation under a stream of nitrogen or by using a vacuum centrifuge. Re-dissolve the amino acid mixture in a suitable buffer for analysis.

2. From Plant Tissues (e.g., Lathyrus seeds):

-

Homogenization: Grind the plant tissue (e.g., seeds) to a fine powder using a mortar and pestle with liquid nitrogen or a mechanical grinder.

-

Extraction: Extract the powdered tissue with an acidic aqueous solution (e.g., 0.1 M HCl) or an alcohol-water mixture (e.g., 70% ethanol) to precipitate proteins and extract free amino acids.

-

Deproteinization: Centrifuge the extract to pellet the precipitated proteins and other insoluble material. The supernatant containing the free amino acids can be further purified.

-

Solid-Phase Extraction (SPE): Use a cation-exchange SPE cartridge to bind the amino acids. Wash the cartridge to remove interfering substances, and then elute the amino acids with a basic solution (e.g., aqueous ammonia).

-

Solvent Evaporation: Evaporate the eluate to dryness and reconstitute the sample in a buffer compatible with the analytical method.

3. From Marine Diatoms (e.g., Thalassiosira pseudonana):

-

Cell Harvesting: Collect diatom cells from the culture medium by centrifugation.

-

Cell Lysis: Resuspend the cell pellet in a suitable buffer and lyse the cells using methods such as sonication, freeze-thaw cycles, or bead beating to release the intracellular contents.

-

Protein Precipitation: Add a precipitating agent like trichloroacetic acid (TCA) or a cold organic solvent (e.g., acetone, ethanol) to the cell lysate to precipitate proteins.

-

Extraction of Free Amino Acids: Centrifuge to remove the precipitated proteins. The supernatant containing the free amino acids is collected.

-

Sample Cleanup: The supernatant can be further purified using solid-phase extraction as described for plant tissues.

Quantification of this compound by HPLC

A widely used method for the chiral separation and quantification of amino acid enantiomers is pre-column derivatization with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) followed by reversed-phase high-performance liquid chromatography (RP-HPLC).

1. Derivatization with Marfey's Reagent:

-

Sample Preparation: To an aliquot of the amino acid extract, add a solution of Marfey's reagent in acetone.

-

Reaction: Add a basic buffer (e.g., sodium bicarbonate or triethylamine) to raise the pH and facilitate the reaction. Incubate the mixture at a controlled temperature (e.g., 40°C) for a specific time (e.g., 1-2 hours).

-

Quenching: Stop the reaction by adding an acid (e.g., HCl) to lower the pH.

-

Dilution: Dilute the derivatized sample with the mobile phase or a suitable solvent before injection into the HPLC system.

2. HPLC Analysis:

-

Column: Use a reversed-phase C18 column.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., triethylammonium phosphate or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically used.

-

Detection: The diastereomeric derivatives are detected by their absorbance at 340 nm.

-

Quantification: The concentration of D-DAB is determined by comparing the peak area of the D-DAB derivative to a standard curve prepared with known concentrations of D-DAB standard. The L-DAB derivative will have a different retention time, allowing for the simultaneous quantification of both enantiomers.

Experimental Workflow

The following diagram illustrates a generalized workflow for the analysis of this compound from natural sources.

Caption: Generalized experimental workflow for this compound analysis.

Conclusion

This technical guide has provided a detailed overview of the natural occurrence, biosynthesis, and analytical methodologies for this compound. While the presence of D-DAB has been confirmed in various organisms, further research is needed to fully quantify its concentration in different natural sources and to elucidate its physiological roles. The experimental protocols and workflows presented here offer a solid foundation for researchers to pursue further investigations into this intriguing non-proteinogenic amino acid and its potential applications in drug development and other scientific disciplines.

References

- 1. Taxonomic significance of 2,4-diaminobutyric acid isomers in the cell wall peptidoglycan of actinomycetes and reclassification of Clavibacter toxicus as Rathayibacter toxicus comb. nov - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | New Insights Into the Mechanisms and Biological Roles of D-Amino Acids in Complex Eco-Systems [frontiersin.org]

- 3. D-Amino acid - Wikipedia [en.wikipedia.org]

- 4. D-amino acids govern stationary phase cell wall remodeling in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. alpha,gamma-Diaminobutyric acid in seeds of twelve species of Lathyrus and identification of a new natural amino-acid, L-homoarginine, in seeds of other species toxic to man and domestic animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. L-2,4-Diaminobutyric acid | C4H10N2O2 | CID 134490 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Evidence of 2,4-diaminobutyric acid (DAB) production as a defense mechanism in diatom Thalassiosira pseudonana [diva-portal.org]

- 9. Evidence of 2,4-diaminobutyric acid (DAB) production as a defense mechanism in diatom Thalassiosira pseudonana - PubMed [pubmed.ncbi.nlm.nih.gov]

Biosynthesis of D-2,4-Diaminobutyric Acid in Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-2,4-Diaminobutyric acid (D-DABA) is a non-proteinogenic amino acid found in various bacterial natural products, playing a crucial role in their biological activities. Understanding its biosynthesis is critical for the discovery, development, and engineering of novel therapeutics. This technical guide provides an in-depth overview of the bacterial biosynthesis of D-DABA, which proceeds through a two-step pathway: the initial synthesis of L-2,4-diaminobutyric acid (L-DABA) from central metabolism, followed by the stereochemical inversion to its D-enantiomer. This document details the enzymes involved, presents quantitative data, outlines experimental protocols, and provides visual representations of the pathway and associated workflows.

The Core Biosynthetic Pathway

The biosynthesis of this compound in bacteria is not a direct pathway but rather a sequential process involving the synthesis of the L-isomer followed by racemization.

-

Synthesis of L-2,4-Diaminobutyric Acid: The primary route for L-DABA synthesis is an integral part of the well-characterized ectoine biosynthesis pathway.[1][2] The key enzyme in this step is Diaminobutyrate-2-oxoglutarate transaminase (EctB) , a pyridoxal 5'-phosphate (PLP)-dependent enzyme.[3][4] EctB catalyzes the reversible transamination of L-aspartate-β-semialdehyde, an intermediate in the aspartate metabolic pathway, using L-glutamate as the amino donor to produce L-2,4-diaminobutyric acid and 2-oxoglutarate.[3]

-

Racemization of L-2,4-Diaminobutyric Acid: The conversion of the resulting L-DABA to D-DABA is catalyzed by a specific 2,4-diaminobutyric acid racemase . A notable example is the PLP-independent enzyme PddB , discovered in Streptoalloteichus hindustanus during the biosynthesis of the antiviral agent poly-D-Dab.[1][2] This enzyme facilitates the stereoinversion at the α-carbon of L-DABA to yield D-DABA.[1]

The overall biosynthetic scheme is depicted below:

Enzymology and Quantitative Data

The efficiency and regulation of the D-DABA biosynthesis pathway are governed by the kinetic properties of the involved enzymes.

Diaminobutyrate-2-oxoglutarate transaminase (EctB)

EctB is the initial and often rate-limiting enzyme in the ectoine biosynthesis pathway, which provides the L-DABA precursor.[5][6] It is a PLP-dependent transaminase that exhibits high specificity for its substrates.

2,4-Diaminobutyric Acid Racemase (PddB)

PddB is a PLP-independent racemase that catalyzes the stereoinversion of L-DABA to D-DABA.[1][2] It is a monomeric enzyme with a molecular weight of approximately 33 kDa.[2] The enzyme shows optimal activity at a pH of around 8.5.[1][2]

Table 1: Kinetic Parameters of 2,4-Diaminobutyric Acid Racemase (PddB)

| Substrate | Km (mM) | kcat (s-1) | kcat/Km (s-1mM-1) | Reference |

| L-2,4-Diaminobutyric acid | 1.8 ± 0.1 | 1.3 ± 0.0 | 0.72 | [1] |

| This compound | 3.0 ± 0.2 | 2.2 ± 0.1 | 0.73 | [1] |

Experimental Protocols

This section provides detailed methodologies for the expression, purification, and activity assay of 2,4-diaminobutyric acid racemase (PddB), a key enzyme in the D-DABA biosynthesis pathway.

Recombinant Expression and Purification of PddB

The following protocol is adapted from the characterization of PddB from Streptoalloteichus hindustanus.[2]

-

Gene Cloning and Expression Vector: The gene encoding PddB is cloned into an appropriate expression vector, such as pET, with a C-terminal His6-tag for affinity purification.

-

Host Strain and Culture Conditions: Escherichia coli BL21(DE3) is a suitable host for recombinant protein expression. Cells are grown in LB medium supplemented with the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.

-

Induction of Gene Expression: Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM, followed by incubation at a lower temperature (e.g., 16-20°C) for 12-16 hours to enhance soluble protein production.

-

Cell Lysis: Cells are harvested by centrifugation, resuspended in a lysis buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5, containing 300 mM NaCl and 10 mM imidazole), and lysed by sonication on ice.

-

Affinity Chromatography: The cell lysate is clarified by centrifugation, and the supernatant is loaded onto a Ni-NTA agarose column pre-equilibrated with the lysis buffer.

-

Washing and Elution: The column is washed with a wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20-50 mM) to remove non-specifically bound proteins. The His-tagged PddB is then eluted with an elution buffer containing a higher concentration of imidazole (e.g., 250-500 mM).

-

Dialysis and Storage: The eluted fractions containing pure PddB are pooled and dialyzed against a storage buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5, containing 10% (w/v) glycerol). The purified enzyme is stored at -80°C.

2,4-Diaminobutyric Acid Racemase Activity Assay

The activity of PddB can be determined by measuring the interconversion of L-DABA and D-DABA. A highly sensitive and accurate method involves derivatization with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-leucine amide, L-FDLA) followed by HPLC analysis.[2]

-

Reaction Mixture: The standard assay mixture (200 µL) contains 100 mM TAPS-NaOH buffer (pH 8.5) and 20 mM of either L-DABA or D-DABA as the substrate.

-

Enzyme Reaction: The reaction is initiated by adding a known amount of purified PddB (e.g., 5 µg) and incubated at 30°C for a specific time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

Reaction Termination: The reaction is stopped by adding 20 µL of 50% (w/v) trichloroacetic acid.

-

Neutralization: The mixture is neutralized with 100 µL of 0.5 M NaOH.

-

Derivatization with Marfey's Reagent: To a 50 µL aliquot of the neutralized reaction mixture, add 100 µL of 1% (w/v) L-FDLA in acetone and 20 µL of 1 M NaHCO3. The mixture is incubated at 37°C for 24 hours in the dark.

-

Quenching: The derivatization is quenched by adding 20 µL of 1 M HCl.

-

Sample Preparation for HPLC: The solution is diluted with 810 µL of methanol before injection into the HPLC system.

-

HPLC Analysis: The diastereomeric derivatives of D-DABA and L-DABA are separated and quantified by reverse-phase HPLC using a C18 column. The separation is typically achieved using a gradient of acetonitrile in water containing 0.03% trifluoroacetic acid and 0.07% formic acid. The derivatives are monitored at 340 nm.

-

Quantification: The amount of product formed is quantified by comparing the peak areas to a standard curve generated with known concentrations of D-DABA and L-DABA derivatives. One unit of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.

Applications in Drug Development

The enzymes of the D-DABA biosynthesis pathway represent potential targets for the development of novel antimicrobial agents. Inhibition of EctB could disrupt osmoprotection in bacteria that rely on ectoine, while targeting the 2,4-diaminobutyric acid racemase could interfere with the synthesis of D-DABA-containing natural products that are important for bacterial survival or virulence. Furthermore, understanding this pathway is crucial for the metabolic engineering of microorganisms to produce valuable D-amino acids or their derivatives for pharmaceutical applications.

Conclusion

The biosynthesis of this compound in bacteria is a fascinating pathway that highlights the metabolic versatility of microorganisms. It involves the recruitment of an enzyme from a primary metabolic pathway to produce the L-isomer, which is then stereochemically modified by a specific racemase. The detailed characterization of enzymes like PddB provides valuable insights into the mechanisms of D-amino acid biosynthesis and opens up new avenues for biotechnological and pharmaceutical research. This guide serves as a comprehensive resource for professionals seeking to understand and exploit this important metabolic pathway.

References

- 1. Frontiers | Molecular and Mechanistic Characterization of PddB, the First PLP-Independent 2,4-Diaminobutyric Acid Racemase Discovered in an Actinobacterial D-Amino Acid Homopolymer Biosynthesis [frontiersin.org]

- 2. Molecular and Mechanistic Characterization of PddB, the First PLP-Independent 2,4-Diaminobutyric Acid Racemase Discovered in an Actinobacterial D-Amino Acid Homopolymer Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Taxonomic significance of 2,4-diaminobutyric acid isomers in the cell wall peptidoglycan of actinomycetes and reclassification of Clavibacter toxicus as Rathayibacter toxicus comb. nov - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Partial purification and properties of L-2,4-diaminobutyric acid activating enzyme from a polymyxin E producing organism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A novel assay method for an amino acid racemase reaction based on circular dichroism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Purification and characterization of L-2,4-diaminobutyrate decarboxylase from Acinetobacter calcoaceticus - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Physicochemical Properties of D-2,4-Diaminobutyric Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of D-2,4-Diaminobutyric acid hydrochloride. The information is intended for researchers, scientists, and professionals in drug development who are utilizing this compound in their work. This document summarizes key quantitative data, outlines relevant experimental methodologies, and visualizes associated biochemical pathways.

Quantitative Physicochemical Data

The following table summarizes the key physicochemical properties of this compound hydrochloride. This data is essential for understanding the compound's behavior in various experimental and physiological settings.

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₁₀N₂O₂·2HCl | [1][2] |

| Molecular Weight | 191.14 g/mol | [1][2] |

| Appearance | White to pale yellow powder | [1][2] |

| Melting Point | 195 - 226 °C (with decomposition) | [3] |

| Solubility | Soluble in water (50 mg/mL) | [4][5] |

| Optical Rotation [α]D²⁰ | -14 ± 1º (c=1 in Water) | [1][2] |

| pKa (Predicted) | Carboxylic Acid: ~2.55, Strongest Basic Group: ~9.95 | [6] |

| Purity | ≥ 98% (by NMR or TLC) | [1][2] |

| Storage Conditions | 0-8°C (short-term), -20°C (long-term) | [1] |

Spectral Data

-

¹H NMR (600 MHz, H₂O): Chemical shifts have been reported at approximately 2.24, 3.17, and 3.83 ppm.[7]

-

IR and Mass Spectrometry: Spectral data is available on platforms such as SpectraBase and PubChem, which can be accessed for further details.[7][8]

Experimental Protocols

The determination of the physicochemical properties listed above involves standard laboratory techniques. Below are detailed methodologies for key experiments.

Determination of Solubility

A standard protocol to determine the solubility of an amino acid hydrochloride, such as this compound hydrochloride, in water is as follows:

Figure 1. Experimental workflow for determining the aqueous solubility of this compound hydrochloride.

Determination of pKa by Potentiometric Titration

The acid dissociation constants (pKa) of this compound hydrochloride can be determined by potentiometric titration. This method involves monitoring the pH of a solution of the compound as a titrant is added.

Figure 2. Workflow for pKa determination by potentiometric titration.

Biological Activity and Signaling Pathway

This compound is known to act as an inhibitor of γ-aminobutyric acid (GABA) transaminase (GABA-T).[9] This enzyme is responsible for the degradation of the inhibitory neurotransmitter GABA. By inhibiting GABA-T, this compound leads to an increase in the synaptic concentration of GABA, thereby enhancing GABAergic neurotransmission. This mechanism of action is of significant interest in the context of neurological disorders characterized by an imbalance of excitatory and inhibitory signaling.

Figure 3. Inhibition of GABA Transaminase by this compound.

References

- 1. The `neurotoxicity' of l-2,4-diaminobutyric acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. (S)-(+)-2,4-Diaminobutyric Acid Dihydrochloride [cymitquimica.com]

- 4. DL-2,4-Diaminobutyric acid dihydrochloride, 99% | Fisher Scientific [fishersci.ca]

- 5. L -2,4-Diaminobutyric acid = 95.0 1883-09-6 [sigmaaldrich.com]

- 6. Showing Compound 2,4-Diaminobutyric acid (FDB022978) - FooDB [foodb.ca]

- 7. 2,4-Diaminobutyric acid | C4H10N2O2 | CID 470 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. spectrabase.com [spectrabase.com]

- 9. 2,4-Diaminobutyric acid - Wikipedia [en.wikipedia.org]

D-DAB mechanism of action in the central nervous system

An In-depth Technical Guide on the Mechanism of Action of D-DAB in the Central Nervous System

This technical guide provides a comprehensive overview of the mechanism of action of molecules referred to as "D-DAB" in the central nervous system (CNS). The acronym "D-DAB" is ambiguous and can refer to two distinct molecules with significantly different roles in neuroscience research: D-2,4-diaminobutyric acid (a GABA uptake inhibitor) and Disabled-1 (Dab1), an intracellular adaptor protein central to the Reelin signaling pathway. This document is divided into two main sections to address the distinct mechanisms of each molecule, tailored for researchers, scientists, and drug development professionals.

Section 1: this compound (D-DABA)

This compound (D-DABA) is the D-isomer of 2,4-diaminobutyric acid, a non-proteinogenic amino acid. Its primary mechanism of action in the central nervous system is the inhibition of γ-aminobutyric acid (GABA) uptake. However, its potency and physiological effects differ significantly from its L-isomer, L-2,4-diaminobutyric acid (L-DABA).

Core Mechanism of Action: Inhibition of GABA Uptake

D-DABA acts as an inhibitor of GABA transporters (GATs), which are responsible for the reuptake of GABA from the synaptic cleft into presynaptic neurons and surrounding glial cells. By inhibiting these transporters, DABA can increase the extracellular concentration of GABA, thereby enhancing GABAergic neurotransmission. However, studies have shown that the L-isomer is significantly more potent in this regard. S(+)-2,4-Diaminobutyric acid (the L-isomer) is at least 20 times more potent than the R(-)-isomer (the D-isomer) as an inhibitor of sodium-dependent GABA uptake in rat brain slices[1].

Anticonvulsant Activity

The L-isomer of DABA has demonstrated anticonvulsant properties, likely due to its effective inhibition of GABA uptake, which elevates synaptic GABA levels. L-DABA, when administered intracerebroventricularly (i.c.v.) at a dose of 2 µmoles in mice, nearly doubled the convulsive dose 50 (CD50) of picrotoxin and 3-mercaptopropionate (3-MP)[2]. In contrast, the D-isomer of DABA, being a less active inhibitor of GABA uptake, showed no anticonvulsant activity against 3-MP[2].

Data Presentation: Comparison of D-DABA and L-DABA

| Property | This compound (D-DABA) | L-2,4-Diaminobutyric Acid (L-DABA) | Reference(s) |

| GABA Uptake Inhibition | Less potent inhibitor | Potent inhibitor (at least 20x more potent than D-isomer) | [1] |

| Anticonvulsant Activity | No significant activity observed | Effective against picrotoxin and 3-MP induced convulsions | [2] |

| Neurotoxicity | Both isomers are neurotoxic | Both isomers are neurotoxic | [1] |

Experimental Protocols

This protocol is used to measure the inhibition of GABA uptake by D-DABA in isolated nerve terminals (synaptosomes).

1. Preparation of Synaptosomes:

-

Euthanize rodents according to approved ethical protocols.

-

Dissect the cerebral cortex or other brain region of interest in ice-cold sucrose buffer (e.g., 0.32 M sucrose, 4 mM HEPES, pH 7.4).

-

Homogenize the tissue in a glass-Teflon homogenizer.

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at a higher speed (e.g., 12,000 x g for 20 minutes at 4°C) to pellet the crude synaptosomal fraction.

-

Resuspend the synaptosomal pellet in a physiological buffer (e.g., Krebs-Ringer buffer).

2. GABA Uptake Assay:

-

Pre-incubate aliquots of the synaptosomal suspension with varying concentrations of D-DABA or a vehicle control for a specified time (e.g., 10-15 minutes) at 37°C.

-

Initiate the uptake reaction by adding a known concentration of radiolabeled GABA (e.g., [³H]GABA).

-

Incubate for a short period (e.g., 5-10 minutes) to measure the initial rate of uptake.

-

Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular [³H]GABA.

-

Measure the radioactivity retained on the filters using liquid scintillation counting.

3. Data Analysis:

-

Determine the specific uptake by subtracting non-specific uptake (measured in the presence of a saturating concentration of a potent GAT inhibitor like tiagabine) from the total uptake.

-

Plot the percentage of inhibition of specific GABA uptake against the concentration of D-DABA to determine the IC50 value.

Mandatory Visualization

Caption: D-DABA inhibits the reuptake of GABA by blocking GABA transporters (GATs).

Caption: Experimental workflow for a GABA uptake assay using synaptosomes.

Section 2: Disabled-1 (Dab1) Signaling in the Central Nervous System

Disabled-1 (Dab1) is an intracellular adaptor protein that is a critical component of the Reelin signaling pathway. This pathway plays a fundamental role in regulating neuronal migration and positioning during the development of the mammalian brain, particularly in laminated structures such as the cerebral cortex, hippocampus, and cerebellum.

Core Mechanism of Action: Transduction of the Reelin Signal

The Reelin signaling cascade is initiated by the binding of the large secreted glycoprotein Reelin to two members of the low-density lipoprotein receptor family: the very-low-density lipoprotein receptor (VLDLR) and the apolipoprotein E receptor 2 (ApoER2), which are expressed on the surface of migrating neurons. This binding event leads to the clustering of these receptors.

Dab1, which is associated with the intracellular domains of VLDLR and ApoER2, is subsequently phosphorylated on multiple tyrosine residues by Src family kinases (SFKs), such as Fyn and Src. Tyrosine-phosphorylated Dab1 (pY-Dab1) serves as a scaffold for the recruitment and activation of downstream signaling molecules, which ultimately modulate the neuronal cytoskeleton and cell adhesion to control cell migration.

The Reelin-Dab1 pathway bifurcates into at least two major downstream branches:

-

The PI3K-Akt Pathway: Phosphorylated Dab1 recruits the p85 regulatory subunit of phosphoinositide 3-kinase (PI3K), leading to its activation. Activated PI3K then phosphorylates and activates Akt (also known as protein kinase B). The PI3K-Akt pathway is involved in regulating cell survival, growth, and cytoskeletal dynamics.

-

The Crk/CrkL-C3G-Rap1 Pathway: pY-Dab1 also recruits the adaptor proteins Crk and CrkL. This interaction leads to the activation of C3G, a guanine nucleotide exchange factor for the small GTPase Rap1. Activated Rap1 is known to regulate cell adhesion and cytoskeletal organization, which are crucial for neuronal migration.

Data Presentation: Dab1 Phosphorylation Sites and Downstream Effectors

| Dab1 Tyrosine Residue(s) | Interacting Protein(s) | Downstream Pathway | Functional Outcome | Reference(s) |

| Y185, Y198 | PI3K (p85 subunit) | PI3K-Akt | Regulation of cell survival and cytoskeletal dynamics | [3] |

| Y220, Y232 | Crk, CrkL | C3G-Rap1 | Modulation of cell adhesion and neuronal migration | [3][4] |

| Y198, Y220 | Lis1 | Cytoskeletal regulation | Neuronal migration | [5] |

| Y220, Y232 | Nckβ | Cytoskeletal regulation | Neuronal migration | [5] |

Experimental Protocols

This protocol allows for the genetic manipulation of neural progenitor cells in the embryonic mouse brain to study the effects on subsequent neuronal migration.

1. Anesthesia and Surgical Preparation:

-

Anesthetize a timed-pregnant mouse (e.g., embryonic day 14.5) using an appropriate anesthetic.

-

Perform a laparotomy to expose the uterine horns.

2. Plasmid Injection:

-

Prepare a solution containing the plasmid DNA of interest (e.g., a construct to express a fluorescent reporter like GFP, and a short hairpin RNA to knockdown Dab1) mixed with a non-toxic dye (e.g., Fast Green) for visualization.

-

Using a pulled glass micropipette, inject the DNA solution into the lateral ventricle of the embryonic brains.

3. Electroporation:

-

Place tweezer-style electrodes on either side of the embryonic head.

-

Deliver a series of square-wave electrical pulses (e.g., 5 pulses of 30-50 V for 50 ms with 950 ms intervals) to drive the negatively charged DNA into the neural progenitor cells lining the ventricle.

4. Post-operative Care and Tissue Collection:

-

Return the uterine horns to the abdominal cavity, suture the muscle and skin layers, and allow the dam to recover.

-

At a predetermined time point (e.g., 3-5 days post-electroporation), euthanize the dam and collect the embryonic or postnatal brains.

5. Analysis:

-

Fix, section, and perform immunohistochemistry on the brains to visualize the distribution of the electroporated (e.g., GFP-positive) neurons.

-

Quantify the migration of these neurons by measuring their position within the cortical layers.

This protocol is used to investigate the interaction between Dab1 and its binding partners (e.g., CrkL) in response to Reelin stimulation.

1. Cell Culture and Stimulation:

-

Culture primary cortical neurons or a suitable cell line (e.g., HEK293T) expressing the proteins of interest.

-

Stimulate the cells with a source of Reelin (e.g., conditioned media from Reelin-expressing cells) or a control medium for a specified time.

2. Cell Lysis:

-

Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) to preserve protein complexes.

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant.

3. Immunoprecipitation:

-

Pre-clear the lysate by incubating with protein A/G beads to reduce non-specific binding.

-

Incubate the pre-cleared lysate with an antibody specific to the "bait" protein (e.g., anti-Dab1 antibody) overnight at 4°C with gentle rotation.

-

Add protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours to capture the antibody-protein complexes.

-

Pellet the beads by centrifugation and wash several times with lysis buffer to remove non-specifically bound proteins.

4. Elution and Western Blot Analysis:

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the eluted proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Probe the membrane with antibodies against the "prey" protein (e.g., anti-CrkL antibody) and the "bait" protein (Dab1) to confirm their interaction.

Mandatory Visualization

Caption: The Reelin-Dab1 signaling pathway in neuronal migration.

Caption: Experimental workflow for in utero electroporation to study neuronal migration.

References

- 1. Stereospecificity of 2,4-diaminobutyric acid with respect to inhibition of 4-aminobutyric acid uptake and binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The anticonvulsant action of L-2,4-diaminobutyric acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Reelin-Disabled-1 signaling in neuronal migration: splicing takes the stage - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Receptor Clustering Is Involved in Reelin Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2,4-Diaminobutyric acid - Wikipedia [en.wikipedia.org]

The Pivotal Role of D-2,4-Diaminobutyric Acid as a Bacterial Metabolite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-2,4-diaminobutyric acid (DAB), a non-proteinogenic amino acid, is a crucial bacterial metabolite with diverse and significant roles in microbial physiology, survival, and pathogenesis. As an essential intermediate in the biosynthesis of the compatible solute ectoine, DAB plays a vital role in protecting bacteria from osmotic stress. Furthermore, its presence as a key structural component in potent lipopeptide antibiotics like polymyxins underscores its importance in antimicrobial activity. This technical guide provides an in-depth exploration of the biosynthesis, metabolic pathways, and multifaceted functions of this compound in the bacterial kingdom. It delves into the enzymatic machinery responsible for its synthesis and conversion, presents quantitative data on enzyme kinetics and antimicrobial efficacy, and offers detailed experimental protocols for its study. This guide is intended to be a comprehensive resource for researchers, scientists, and drug development professionals engaged in the fields of microbiology, biochemistry, and the development of novel antimicrobial agents.

Introduction

Non-proteinogenic amino acids, which are not incorporated into proteins during ribosomal translation, represent a vast and functionally diverse group of molecules with profound implications for cellular metabolism and survival[1][2][3]. Among these, this compound (DAB) has emerged as a bacterial metabolite of significant interest[4]. It is a chiral molecule, with both L- and D-enantiomers found in nature, each playing distinct biological roles[4][5].

The primary and most well-characterized role of L-2,4-diaminobutyric acid in bacteria is as a precursor in the biosynthesis of ectoine and hydroxyectoine, which are potent compatible solutes accumulated by a wide range of bacteria to counteract high osmotic pressure[6][7][8][9][10]. In addition to its role in osmoprotection, L-DAB is a critical structural component of polymyxin antibiotics, a class of lipopeptide antibiotics that are a last-resort treatment for infections caused by multidrug-resistant Gram-negative bacteria[11]. The D-isomer, this compound, is a component of a unique homopolymer, poly-γ-D-2,4-diaminobutyric acid, which has been found to exhibit antiviral properties[5].

The increasing prevalence of antibiotic resistance has reignited interest in understanding the biosynthesis and function of molecules like DAB, as the enzymes in its metabolic pathways represent potential targets for novel antimicrobial drug development. This guide aims to provide a detailed technical overview of the current knowledge on this compound as a bacterial metabolite, with a focus on its biosynthesis, physiological roles, and its significance in the context of drug discovery.

Biosynthesis and Metabolism of this compound

The synthesis of 2,4-diaminobutyric acid is intricately linked to primary amino acid metabolism, branching off from the aspartate biosynthetic pathway. The stereochemistry of DAB is critical, with distinct enzymatic pathways leading to the L- and D-isomers.

Biosynthesis of L-2,4-Diaminobutyric Acid: The Gateway to Ectoine

The biosynthesis of L-2,4-diaminobutyric acid is the initial committed step in the production of the compatible solute ectoine. This pathway is primarily found in halophilic and halotolerant bacteria and is encoded by the highly conserved ectABC gene cluster[12].

The synthesis proceeds in three key enzymatic steps starting from the central metabolic intermediate, L-aspartate-β-semialdehyde:

-

Transamination: L-aspartate-β-semialdehyde is converted to L-2,4-diaminobutyric acid by the enzyme L-2,4-diaminobutyrate transaminase (EctB) . This pyridoxal-5'-phosphate (PLP)-dependent enzyme utilizes L-glutamate as the amino donor[9][12].

-

Acetylation: The γ-amino group of L-2,4-diaminobutyric acid is then acetylated by L-2,4-diaminobutyrate acetyltransferase (EctA) , using acetyl-CoA as the acetyl donor, to form Nγ-acetyl-L-2,4-diaminobutyric acid[13][14].

-

Cyclization: Finally, ectoine synthase (EctC) catalyzes the intramolecular condensation and cyclization of Nγ-acetyl-L-2,4-diaminobutyric acid, with the elimination of a water molecule, to form ectoine[6][8].

Caption: Biosynthesis pathway of ectoine from L-aspartate-β-semialdehyde.

Formation of this compound

The D-enantiomer of 2,4-diaminobutyric acid is synthesized from the L-isomer through the action of a specific racemase. In Streptoalloteichus hindustanus, the enzyme PddB has been identified as a PLP-independent 2,4-diaminobutyric acid racemase[5]. This enzyme is involved in the biosynthesis of a unique antiviral homopolymer, poly-γ-D-2,4-diaminobutyric acid[5].

Caption: Racemization of L-DAB to D-DAB and its polymerization.

Alternative Metabolic Fates of L-2,4-Diaminobutyric Acid

In some bacteria, such as Acinetobacter baumannii and Vibrio alginolyticus, L-2,4-diaminobutyric acid can be decarboxylated to produce 1,3-diaminopropane[15][16]. This reaction is catalyzed by L-2,4-diaminobutyrate decarboxylase (Ddc) [15][16][17]. The genes for this pathway, dat (encoding a DABA aminotransferase) and ddc, are often found clustered together[15][17].

Quantitative Data on Enzyme Kinetics and Biological Activity

The efficiency of the enzymatic reactions in the DAB metabolic pathways and the biological activity of DAB-containing compounds are critical for understanding their physiological roles and for potential biotechnological applications.

Enzyme Kinetic Parameters

The following tables summarize the kinetic parameters for key enzymes involved in the biosynthesis of L-DAB and D-DAB.

| Enzyme | Organism | Substrate | Km (mM) | Vmax | kcat (s-1) | kcat/Km (M-1s-1) | Reference(s) |

| EctB (L-2,4-diaminobutyrate transaminase) | Paenibacillus lautus | 2-Oxoglutarate | 9 ± 1.5 | 3.4 ± 0.3 U mg-1 | - | - | [7] |

| Halomonas elongata | L-Glutamate | 9.1 | 12 µmol/min/mg | - | - | [18] | |

| DL-Aspartate-β-semialdehyde | 4.5 | 12 µmol/min/mg | - | - | [18] | ||

| EctA (L-2,4-diaminobutyrate acetyltransferase) | Paenibacillus lautus | L-2,4-Diaminobutyric acid | 0.13 ± 0.03 | 44.87 ± 2.66 U mg-1 | - | - | [7] |

| Acetyl-CoA | 0.09 ± 0.02 | 41.28 ± 2.11 U mg-1 | - | - | [7] | ||

| PddB (2,4-diaminobutyric acid racemase) | Streptoalloteichus hindustanus | L-DAB | 18.2 ± 0.6 | 13.9 ± 0.2 µmol/min/mg | 12.1 | 6.6 x 102 | [5] |

| D-DAB | 4.1 ± 0.2 | 3.0 ± 0.1 µmol/min/mg | 2.6 | 6.3 x 102 | [5] |

Antimicrobial Activity of DAB-Containing Peptides

L-2,4-diaminobutyric acid is a key component of polymyxins and other antimicrobial peptides, where its positive charge is crucial for interacting with the negatively charged bacterial outer membrane.

| Peptide | Target Organism(s) | MIC (µg/mL) | Reference(s) |

| Polymyxin B | Klebsiella pneumoniae | ≤0.5 - >16 | [10] |

| Acinetobacter baumannii | ≤0.5 - >16 | [10] | |

| Pseudomonas aeruginosa | ≤0.5 - >16 | [10] | |

| C16-conjugated di-Dab peptide | Escherichia coli | - | [8] |

| Staphylococcus aureus | - | [8] | |

| (Gbu)8-DAB-PNA (PNA4897) | Escherichia coli | 0.5 µM | [2] |

| 6 Dab-containing AMP | Acinetobacter baumannii | 1.0 µM (Geometric Mean) | [1] |

Note: MIC values can vary significantly depending on the specific strain and the testing methodology used.

Experimental Protocols

This section provides detailed methodologies for the extraction, detection, and quantification of this compound and for assaying the activity of key enzymes in its metabolic pathways.

Extraction of Free Amino Acids from Bacterial Cells

This protocol is adapted for the extraction of small polar metabolites, including this compound, from bacterial cells.

Materials:

-

Bacterial cell culture

-

Cold methanol (-20°C)

-

Chloroform

-

Milli-Q water

-

Centrifuge

-

Lyophilizer or vacuum concentrator

Procedure:

-

Harvest bacterial cells from the culture by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).

-

Quickly wash the cell pellet with an appropriate ice-cold buffer (e.g., phosphate-buffered saline) to remove residual medium components and centrifuge again.

-

Resuspend the cell pellet in a pre-chilled (-20°C) methanol/water solution (e.g., 80:20 v/v). The volume should be adjusted based on the cell pellet weight (e.g., 1 mL per 50 mg of wet cell weight).

-

Incubate the suspension at -20°C for at least 30 minutes to precipitate proteins and macromolecules.

-

Add an equal volume of chloroform to the suspension and vortex vigorously for 1 minute.

-

Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to separate the phases.

-

Carefully collect the upper aqueous-methanolic phase, which contains the polar metabolites, including DAB.

-

Dry the collected supernatant using a lyophilizer or a vacuum concentrator.

-

The dried extract can be reconstituted in a suitable solvent for subsequent analysis (e.g., Milli-Q water or the initial mobile phase of the chromatographic system).

Caption: Workflow for the extraction of this compound.

Quantification of this compound using LC-MS/MS

This protocol outlines a method for the sensitive and specific quantification of this compound without the need for derivatization.

Instrumentation:

-

Liquid Chromatography system coupled to a Tandem Mass Spectrometer (LC-MS/MS)

-

Hydrophilic Interaction Liquid Chromatography (HILIC) column

Reagents:

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate (LC-MS grade)

-

This compound standard

Procedure:

-

Sample Preparation: Reconstitute the dried bacterial extract (from section 4.1) in the initial mobile phase.

-

Chromatographic Separation:

-

Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A typical gradient would start with a high percentage of mobile phase B (e.g., 95%) and gradually decrease to allow for the retention and separation of the polar DAB on the HILIC column.

-

Flow Rate: Typically 0.2-0.5 mL/min.

-

Column Temperature: Maintained at a constant temperature (e.g., 40°C).

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for DAB. For DAB (C₄H₁₀N₂O₂; molecular weight: 118.13 g/mol ), the protonated molecule [M+H]⁺ at m/z 119.1 would be the precursor ion. Product ions would be determined by fragmentation of the precursor ion (e.g., loss of ammonia, water, or carboxyl group).

-

Quantification: Generate a standard curve using known concentrations of the this compound standard. The concentration of DAB in the bacterial extracts can then be determined by comparing the peak areas to the standard curve.

-

Enzyme Assay for L-2,4-Diaminobutyrate Acetyltransferase (EctA)

This assay measures the activity of EctA by monitoring the formation of CoA, a product of the acetylation reaction, using a colorimetric reagent such as 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

Materials:

-

Purified EctA enzyme

-

L-2,4-Diaminobutyric acid

-

Acetyl-CoA

-

DTNB (Ellman's reagent)

-

Tris-HCl buffer (pH 7.5-8.0)

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, L-2,4-diaminobutyric acid, and acetyl-CoA in a microplate well or a cuvette.

-

Initiate the reaction by adding the purified EctA enzyme.

-

Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a defined period.

-

Stop the reaction by adding a solution of DTNB.

-

The free thiol group of the CoA produced will react with DTNB to form 2-nitro-5-thiobenzoate (TNB), which has a yellow color.

-

Measure the absorbance of the TNB product at 412 nm.

-

The enzyme activity can be calculated using the molar extinction coefficient of TNB (14,150 M-1cm-1). One unit of EctA activity can be defined as the amount of enzyme that produces 1 µmol of CoA per minute under the assay conditions.

Caption: Workflow for the EctA enzyme activity assay.

Conclusion

This compound stands as a testament to the metabolic versatility of bacteria and the crucial roles that non-proteinogenic amino acids play in their adaptation and survival. Its central position as a precursor to the osmoprotectant ectoine highlights its importance in enabling bacterial life in high-salinity environments. Furthermore, the incorporation of L-DAB into the potent polymyxin antibiotics and the antiviral properties of D-DAB polymers underscore its significance in the realm of infectious disease and drug development.

The detailed understanding of the biosynthesis and metabolism of this compound, including the kinetic characterization of the enzymes involved, opens up avenues for the development of novel antimicrobial agents that target these essential pathways. The experimental protocols provided in this guide offer a practical framework for researchers to further investigate the multifaceted roles of this important bacterial metabolite. As the challenge of antimicrobial resistance continues to grow, a deeper exploration of unique bacterial metabolic pathways, such as those involving this compound, will be paramount in the discovery of next-generation therapeutics.

References

- 1. De Novo Designed Amphipathic α-Helical Antimicrobial Peptides Incorporating Dab and Dap Residues on the Polar Face To Treat the Gram-Negative Pathogen, Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Structure–Activity Relationship of the Diaminobutyric Acid Residues in Polymyxins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]

- 7. researchgate.net [researchgate.net]

- 8. uni-marburg.de [uni-marburg.de]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. The architecture of the diaminobutyrate acetyltransferase active site provides mechanistic insight into the biosynthesis of the chemical chaperone ectoine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Antiviral activity of polyribocytidylic acid in cells primed with polyriboinosinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | An Optimized in situ Quantification Method of Leaf H2O2 Unveils Interaction Dynamics of Pathogenic and Beneficial Bacteria in Wheat [frontiersin.org]

- 14. mdpi.com [mdpi.com]

- 15. youtube.com [youtube.com]

- 16. scienceopen.com [scienceopen.com]

- 17. mdpi.com [mdpi.com]

- 18. Antisense Peptide Nucleic Acid–Diaminobutanoic Acid Dendron Conjugates with SbmA-Independent Antimicrobial Activity against Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Discovery and Isolation of D-2,4-Diaminobutyric Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-2,4-Diaminobutyric acid (D-DABA), a non-proteinogenic amino acid, has garnered significant interest within the scientific community due to its unique biological activities and its potential as a building block in pharmaceutical development. This technical guide provides a comprehensive overview of the discovery, isolation, synthesis, and analytical characterization of D-DABA. It is designed to serve as a detailed resource for researchers, scientists, and drug development professionals working with this and related compounds.

D-DABA is the R-enantiomer of 2,4-diaminobutyric acid and has been identified as a bacterial metabolite.[1] Its L-isomer, L-2,4-diaminobutyric acid, is more commonly found in nature, notably in plants of the Lathyrus genus and various bacteria.[2] The biological effects of DABA are of particular interest, as it acts as a neurotoxin by interfering with the GABAergic system. Specifically, it functions as an inhibitor of GABA transaminase and a GABA reuptake inhibitor, leading to an accumulation of GABA in the synapse.[3] This mechanism of action has prompted investigations into its potential therapeutic applications, particularly in the realm of neurological disorders.[4]

This guide will delve into the historical context of D-DABA's discovery, detail various methods for its isolation and synthesis, provide a summary of its physicochemical properties, and present in-depth experimental protocols for its analysis. Furthermore, it will explore the known biological pathways in which D-DABA participates and its applications in drug development.

Discovery and Natural Occurrence

The discovery of 2,4-diaminobutyric acid can be traced back to its isolation from natural sources. The L-enantiomer has been identified in various plants, particularly in the seeds of Lathyrus species, and in a range of bacteria.[2] The D-enantiomer is known to be a component of the cell wall peptidoglycan in certain actinomycetes, including species of Agromyces, Clavibacter, and Rathayibacter.[5][6] In some of these bacteria, D- and L-DABA are present in nearly equal proportions.[5][6]

A significant breakthrough in understanding the natural production of D-DABA came with the characterization of the biosynthetic pathway for γ-poly-D-2,4-diaminobutyric acid (poly-D-Dab) in Streptoalloteichus hindustanus.[4] This research revealed the existence of a PLP-independent racemase, PddB, which catalyzes the stereoinversion of L-2,4-diaminobutyric acid to its D-isomer, a crucial step in the biosynthesis of the poly-D-Dab polymer.[4]

Synthesis and Isolation

The acquisition of this compound for research and development purposes can be achieved through chemical synthesis, enzymatic synthesis, or isolation from natural sources.

Chemical Synthesis

Several chemical synthesis routes for 2,4-diaminobutyric acid have been reported, with varying starting materials and yields.

-

From Glutamic Acid: One of the earlier methods involved the conversion of glutamic acid. However, this method is reported to have a low final yield of less than 20%.[7]

-

From Butyrolactone: A more efficient synthesis starts from γ-butyrolactone. This multi-step process involves the condensation of potassium phthalimide with 2-bromo-4-butyrolactone to form a 2-phthalimidolactone, which is then opened by a second molecule of potassium phthalimide. The resulting diphthalimido acid is then hydrolyzed to yield 2,4-diaminobutyric acid dihydrochloride with an excellent overall yield.[8]

-

From Acrolein: Another reported synthesis utilizes acrolein as a starting material, which is converted to 2,4-diaminobutyric acid monohydrochloride with a 43% recovery.[9]

Enzymatic Synthesis

The discovery of a 2,4-diaminobutyric acid racemase (PddB) from Streptoalloteichus hindustanus has opened the door for the enzymatic synthesis of D-DABA from the more readily available L-DABA.[4] This enzyme catalyzes the interconversion of the D- and L-enantiomers and has been shown to be active in a cofactor-independent manner.[4]

Isolation from Natural and Synthetic Mixtures

Ion-exchange chromatography is a key technique for the purification of 2,4-diaminobutyric acid from both natural extracts and synthetic reaction mixtures. A common protocol involves the use of a cation exchange resin, such as Dowex-3, to separate the basic amino acid from other components.[7]

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | (2R)-2,4-diaminobutanoic acid | [3] |

| Molecular Formula | C₄H₁₀N₂O₂ | [3] |

| Molecular Weight | 118.13 g/mol | [3] |

| CAS Number | 26908-94-1 | [3] |

| pKa (Strongest Acidic) | 2.55 | [10] |

| pKa (Strongest Basic) | 9.95 | [10] |

| logP | -3.7 | [10] |

| Water Solubility | 270 g/L | [10] |

Table 2: Comparison of Synthesis Methods for 2,4-Diaminobutyric Acid

| Starting Material | Product | Reported Yield | Reference |

| L-Glutamic Acid | 2,4-Diaminobutyric acid | < 20% | [7] |

| γ-Butyrolactone | 2,4-Diaminobutyric acid dihydrochloride | Excellent (not quantified) | [8] |

| Acrolein | 2,4-Diaminobutyric acid monohydrochloride | 43% recovery | [9] |

Table 3: Performance Characteristics of an LC-MS/MS Method for D- and L-2,4-Diaminobutyric Acid Analysis

| Parameter | Value | Matrix | Reference |

| Limit of Detection (LOD) | < 0.06 µg/g | Cyanobacteria | [11] |

| Limit of Detection (LOD) | < 0.008 µg/g | Angiosperm seeds | [11] |

| Derivatization | Not required | - | [11] |

Experimental Protocols

Protocol 1: Isolation of 2,4-Diaminobutyric Acid using Ion-Exchange Chromatography

This protocol is a general guideline based on the use of a Dowex-3 ion-exchange column for the purification of 2,4-diaminobutyric acid from a synthetic mixture.[7]

-

Resin Preparation: Prepare a column with Dowex-3 ion-exchange resin. The resin should be washed thoroughly with deionized water before use.

-

Sample Loading: Following synthesis, the acidic solution containing 2,4-diaminobutyric acid is passed through the Dowex-3 column. This step is repeated twice to ensure complete removal of acidic impurities like sulfuric acid and any unreacted starting materials such as glutamic acid.[7]

-

Elution: The 2,4-diaminobutyric acid is retained on the resin. While the specific elution conditions are not detailed in the source, a common method for eluting basic amino acids from a cation exchange resin is to use a basic solution, such as aqueous ammonia. The concentration of the eluent should be optimized to ensure efficient recovery.

-

Concentration and Salt Formation: The eluate containing the purified 2,4-diaminobutyric acid is then concentrated. To obtain the dihydrochloride salt, excess hydrochloric acid can be added before final concentration.[7]

-

Characterization: The isolated product can be further characterized by methods such as preparation of the dipicrate derivative.[7]

Protocol 2: Enzymatic Synthesis of this compound using a Racemase

This protocol is based on the characterization of the PddB racemase.[4]

-

Reaction Mixture Preparation: Prepare a 0.2 mL reaction mixture containing 100 mM TAPS-NaOH buffer (pH 8.5) and 20 mM of enantiopure L-2,4-diaminobutyric acid.[4]

-

Enzyme Addition: Initiate the reaction by adding 5 µg of purified PddB enzyme to the reaction mixture.[4]

-

Incubation: Incubate the reaction mixture at 30°C. The optimal temperature for the enzyme is around 50°C, so this can be adjusted for faster conversion.[4]

-

Reaction Termination: After the desired incubation time, terminate the reaction by adding 20 µL of 50% (w/v) trichloroacetic acid.[4]

-

Neutralization: Neutralize the supernatant with 100 µL of 0.5 M NaOH.[4]

-